N-allyl-3-(anilinosulfonyl)benzamide
Description
N-allyl-3-(anilinosulfonyl)benzamide is a benzamide derivative characterized by a sulfonamide group at the 3-position of the benzamide core, substituted with an aniline moiety, and an allyl group attached to the nitrogen atom. This structure combines a sulfonamide pharmacophore with an allyl chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(phenylsulfamoyl)-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-11-17-16(19)13-7-6-10-15(12-13)22(20,21)18-14-8-4-3-5-9-14/h2-10,12,18H,1,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOZJOKCLVFUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
N-allyl-3-(anilinosulfonyl)benzamide distinguishes itself through its 3-(anilinosulfonyl) substituent, which introduces both polarity (via the sulfonyl group) and aromaticity (via the aniline moiety). Key comparisons include:
- 2-(N-allylsulfamoyl)-N-propylbenzamide : Features an allylsulfamoyl group at the 2-position and a propyl chain on the amide nitrogen. The 2-position substitution may confer different steric and electronic effects compared to the 3-position in the target compound.
- 3-Chloro-N-phenylbenzamide : Substituted with a chloro group at the 3-position and a phenyl amide, lacking the sulfonamide’s hydrogen-bonding capacity.
Table 1: Structural Comparison
Computational and Physicochemical Insights
- DFT Studies : For 2-(N-allylsulfamoyl)-N-propylbenzamide, B3LYP/6-311G(d,p) calculations revealed HOMO-LUMO gaps and thermodynamic stability, suggesting reactivity trends . The target compound’s sulfonamide may lower the HOMO-LUMO gap compared to chloro or methoxy analogs.
- Lipophilicity: highlights that lipophilic substituents (e.g., halogenated benzamides) enhance hyaluronidase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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